Hsd17B13-IN-43

Description

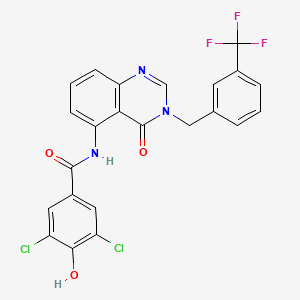

Structure

3D Structure

Propriétés

Formule moléculaire |

C23H14Cl2F3N3O3 |

|---|---|

Poids moléculaire |

508.3 g/mol |

Nom IUPAC |

3,5-dichloro-4-hydroxy-N-[4-oxo-3-[[3-(trifluoromethyl)phenyl]methyl]quinazolin-5-yl]benzamide |

InChI |

InChI=1S/C23H14Cl2F3N3O3/c24-15-8-13(9-16(25)20(15)32)21(33)30-18-6-2-5-17-19(18)22(34)31(11-29-17)10-12-3-1-4-14(7-12)23(26,27)28/h1-9,11,32H,10H2,(H,30,33) |

Clé InChI |

AZLYYNIXTDGFFV-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC(=C1)C(F)(F)F)CN2C=NC3=C(C2=O)C(=CC=C3)NC(=O)C4=CC(=C(C(=C4)Cl)O)Cl |

Origine du produit |

United States |

Foundational & Exploratory

HSD17B13-IN-43: A Deep Dive into its Mechanism of Action in Non-Alcoholic Fatty Liver Disease

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Non-alcoholic fatty liver disease (NAFLD) represents a growing global health crisis, with a significant portion of patients progressing to the more severe non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis. Genetic studies have identified hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, as a key player in the progression of NAFLD. Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing NASH and advanced liver disease, validating HSD17B13 as a promising therapeutic target. HSD17B13-IN-43 is a potent, small-molecule inhibitor of HSD17B13 developed for the potential treatment of NAFLD. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its biochemical activity, the underlying signaling pathways, and the experimental methodologies used for its characterization.

The Role of HSD17B13 in NAFLD Pathogenesis

HSD17B13 is a member of the 17-beta-hydroxysteroid dehydrogenase superfamily, enzymes that are primarily involved in steroid and lipid metabolism.[1] Its expression is significantly upregulated in the livers of patients with NAFLD.[2] Functionally, HSD17B13 is localized to lipid droplets within hepatocytes and possesses enzymatic activity, including retinol dehydrogenase (RDH) activity, converting retinol to retinaldehyde.[3][4] This activity is implicated in hepatic retinoid metabolism, which is often dysregulated in NAFLD.

The precise mechanism by which HSD17B13 contributes to NAFLD progression is still under investigation, but it is thought to be linked to its enzymatic function and its role in lipid droplet dynamics.[1] Overexpression of HSD17B13 has been shown to increase the number and size of lipid droplets in hepatocytes.[1] Conversely, loss-of-function variants of HSD17B13 are protective against the progression from simple steatosis to NASH, suggesting that inhibition of its enzymatic activity could be a viable therapeutic strategy.[5]

This compound: A Potent Inhibitor of HSD17B13

This compound is a novel small molecule inhibitor designed to target the enzymatic activity of HSD17B13. Its development was guided by the therapeutic hypothesis that reducing HSD17B13 activity will ameliorate the progression of NAFLD.

Biochemical Potency

This compound has demonstrated potent inhibition of HSD17B13 in biochemical assays. The primary method for assessing its potency involves measuring the inhibition of the conversion of a substrate, such as estradiol, by the recombinant HSD17B13 enzyme.

| Compound | Target | Assay Substrate | IC50 (μM) | Reference |

| This compound | HSD17B13 | Estradiol | <0.1 | [6][7] |

Table 1: Biochemical Potency of this compound

Mechanism of Action of this compound

The core mechanism of action of this compound is the direct inhibition of the enzymatic activity of the HSD17B13 protein. By binding to the enzyme, likely at or near the active site, the inhibitor prevents the conversion of its natural substrates.

Signaling Pathway

The proposed mechanism of action and its downstream effects in the context of NAFLD are illustrated in the following signaling pathway diagram.

References

- 1. researchgate.net [researchgate.net]

- 2. enanta.com [enanta.com]

- 3. origene.com [origene.com]

- 4. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mouse Hsd17b13(17-beta-hydroxysteroid dehydrogenase 13) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

Hsd17B13-IN-43: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated protein predominantly expressed in the liver, has emerged as a compelling therapeutic target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases. Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to more severe liver pathologies. This has spurred significant interest in the development of small molecule inhibitors of HSD17B13. Hsd17B13-IN-43 is a potent inhibitor of HSD17B13 that has been identified through these drug discovery efforts. This technical guide provides a detailed overview of the discovery and synthesis of this compound, including its quantitative data, experimental protocols, and relevant biological pathways.

Discovery of this compound

This compound was discovered and disclosed in the patent WO2022103960 by Inipharm.[1] The discovery of this dichlorophenol-containing inhibitor is part of a broader effort to identify and optimize potent and selective small molecule inhibitors of HSD17B13 for the treatment of liver diseases such as nonalcoholic fatty liver disease (NAFLD) and NASH.

The general discovery workflow for HSD17B13 inhibitors, as can be inferred from published research on similar compounds, typically involves a high-throughput screening (HTS) campaign to identify initial hit compounds. These hits then undergo a process of medicinal chemistry optimization to improve their potency, selectivity, and pharmacokinetic properties. This structure-activity relationship (SAR) optimization often leads to the synthesis of a series of analogs, one of which is this compound.

The discovery process can be visualized as a logical workflow:

Quantitative Data

This compound is a potent inhibitor of the HSD17B13 enzyme. The key quantitative data for this compound is summarized in the table below.

| Compound ID | CAS Number | Molecular Formula | Molecular Weight | IC50 (Estradiol as substrate) |

| This compound | 2770246-11-0 | C₂₆H₁₉Cl₂FN₄O₃S | 508.28 | < 0.1 µM |

Data sourced from vendor websites and patent literature.[1]

Synthesis Pathway

The synthesis of this compound, as described in patent WO2022103960, involves a multi-step synthetic route. A representative synthesis is depicted in the following diagram. The synthesis generally involves the coupling of key building blocks to construct the final molecule.

Experimental Protocols

The following are representative experimental protocols for the characterization of HSD17B13 inhibitors like this compound, based on methods described in the scientific and patent literature.

HSD17B13 Enzymatic Assay (LC/MS-based)

This assay is designed to measure the ability of a compound to inhibit the enzymatic activity of HSD17B13. The conversion of a substrate (e.g., estradiol) to its product (estrone) is monitored by liquid chromatography-mass spectrometry (LC/MS).

Materials:

-

Recombinant human HSD17B13 enzyme

-

Estradiol (substrate)

-

NAD⁺ (cofactor)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT, 0.01% BSA)

-

Test compounds (e.g., this compound) dissolved in DMSO

-

Acetonitrile with 0.1% formic acid (for quenching)

-

96-well assay plates

Procedure:

-

Prepare a reaction mixture containing the HSD17B13 enzyme and NAD⁺ in the assay buffer.

-

Add the test compound at various concentrations to the wells of the assay plate.

-

Initiate the enzymatic reaction by adding the substrate, estradiol.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

-

Centrifuge the plate to pellet the precipitated protein.

-

Transfer the supernatant to a new plate for LC/MS analysis.

-

Quantify the amount of estrone produced.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay for HSD17B13 Inhibition

This assay evaluates the ability of a compound to inhibit HSD17B13 activity within a cellular context.

Materials:

-

A human liver cell line (e.g., HepG2 or Huh7) engineered to overexpress HSD17B13.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Estradiol.

-

Test compounds dissolved in DMSO.

-

Lysis buffer.

-

LC/MS system for analysis.

Procedure:

-

Seed the HSD17B13-overexpressing cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified pre-incubation period.

-

Add estradiol to the cell culture medium and incubate for a defined period (e.g., 4-6 hours).

-

Remove the medium and wash the cells with PBS.

-

Lyse the cells and collect the lysate.

-

Analyze the cell lysate for the concentration of estrone using LC/MS.

-

Determine the cellular IC50 value by plotting the percent inhibition against the compound concentration.

HSD17B13 Signaling and Pathophysiological Role

HSD17B13 is localized to lipid droplets in hepatocytes and is believed to play a role in lipid metabolism. Its overexpression is associated with increased lipid droplet size and number. The inhibition of HSD17B13 is hypothesized to be protective against liver damage by modulating lipid homeostasis and reducing the accumulation of lipotoxic species.

Conclusion

This compound is a potent small molecule inhibitor of HSD17B13, a promising therapeutic target for NASH and other chronic liver diseases. Its discovery and characterization provide a valuable tool for further elucidating the biological function of HSD17B13 and for the development of novel therapeutics. The synthesis and experimental protocols outlined in this guide offer a framework for researchers in the field of drug discovery and development focused on liver diseases.

References

The Therapeutic Potential of Hsd17B13 Inhibition: A Technical Overview

Disclaimer: Publicly available information regarding the specific compound Hsd17B13-IN-43 is limited. This document provides a comprehensive overview of the therapeutic potential of inhibiting its target, 17β-hydroxysteroid dehydrogenase type 13 (HSD17B13), by synthesizing available data from related research and inhibitor compounds. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction

Hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for a range of liver diseases, most notably nonalcoholic fatty liver disease (NAFLD) and its more severe form, nonalcoholic steatohepatitis (NASH).[1][2] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of chronic liver disease, suggesting that inhibiting the enzymatic activity of HSD17B13 could be a promising therapeutic strategy.[3] HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver, where it is thought to be involved in lipid and steroid metabolism.[3] This guide will delve into the therapeutic rationale for targeting HSD17B13, summarize the available preclinical data for representative inhibitors, and provide an overview of the experimental approaches used to identify and characterize these molecules.

The Role of HSD17B13 in Liver Disease

The precise physiological function of HSD17B13 is still under investigation; however, its localization to lipid droplets and its enzymatic activity suggest a role in hepatic lipid metabolism.[3] Upregulation of HSD17B13 expression has been observed in patients with NAFLD.[1] The inhibition of HSD17B13 is hypothesized to mitigate the progression of liver disease by reducing hepatic inflammation, hepatocyte ballooning, and fibrosis.[1]

HSD17B13 Inhibitors: Quantitative Data

While specific data for this compound is sparse, several other inhibitors have been described in the literature. The following table summarizes their reported in vitro potency.

| Compound Name | Target | IC50 (Human) | IC50 (Mouse) | Substrate | Assay Notes | Reference |

| This compound | HSD17B13 | <0.1 µM | Not Reported | Estradiol | Not Reported | [4][5] |

| BI-3231 | HSD17B13 | 1 nM | 13 nM | Not specified | Chemical probe | [6][7] |

| Exemplified Compound (Boehringer Ingelheim) | HSD17B13 | 1.05 nM | 15.5 nM | Not specified | Rapidfire-MS/MS-based assay | [2] |

| HSD17B13-IN-2 | HSD17B13 | Not Reported | Not Reported | Not specified | Cell-based activity reported | [5] |

| HSD17B13-IN-3 | HSD17B13 | 0.38 µM / 0.45 µM | Not Reported | β-estradiol / Leukotriene B4 | Biochemical assay with NAD+ as cofactor | [5] |

| HSD17B13-IN-8 | HSD17B13 | <0.1 µM / <1 µM | Not Reported | Estradiol / LTB3 | Not Reported | [5] |

| HSD17B13-IN-9 | HSD17B13 | 0.01 µM | Not Reported | Not specified | Against 50 nM HSD17B13 | [5] |

| HSD17B13-IN-10 | HSD17B13 | 0.01 µM | Not Reported | Not specified | Not Reported | [5] |

Experimental Protocols

The identification and characterization of HSD17B13 inhibitors typically involve a series of in vitro and cell-based assays. Below are generalized protocols based on available information.

In Vitro Enzyme Inhibition Assay

A common method to assess the potency of HSD17B13 inhibitors is through a biochemical assay that measures the enzymatic conversion of a substrate.

-

Reagents and Materials:

-

Recombinant human or mouse HSD17B13 enzyme

-

Substrate (e.g., β-estradiol, leukotriene B4)

-

Cofactor (NAD+)

-

Test inhibitor (e.g., this compound) at various concentrations

-

Assay buffer

-

Detection reagents

-

-

Procedure:

-

The HSD17B13 enzyme is incubated with the test inhibitor at varying concentrations.

-

The enzymatic reaction is initiated by the addition of the substrate and cofactor.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is then stopped, and the amount of product formed is quantified.

-

-

Detection Methods:

-

Rapidfire-MS/MS: A high-throughput method that directly measures the substrate and product by mass spectrometry.[2]

-

Fluorescence-based assays: Utilizing fluorescent substrates or coupled enzymatic reactions that produce a fluorescent signal.

-

-

Data Analysis:

-

The percentage of inhibition is calculated for each inhibitor concentration.

-

The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.

-

Clinical Development Landscape

The therapeutic potential of targeting HSD17B13 has prompted the clinical development of several drug candidates.

-

INI-822: An oral small molecule inhibitor of HSD17B13 developed by Inipharm, which has entered Phase I clinical trials for fibrotic liver diseases, including NASH.[3]

-

ALN-HSD: An investigational RNAi therapeutic targeting HSD17B13, delivered via subcutaneous injection, being co-developed by Alnylam Pharmaceuticals and Regeneron Pharmaceuticals.[3] A Phase I study demonstrated that ALN-HSD was safe and well-tolerated and led to a reduction in liver HSD17B13 mRNA levels.[3]

Conclusion

The inhibition of HSD17B13 represents a promising and genetically validated strategy for the treatment of NAFLD and NASH. While specific details on this compound are not extensively available in the public domain, the broader research into HSD17B13 inhibitors has demonstrated the potential of this target. The development of potent and selective inhibitors, such as BI-3231, and the progression of candidates like INI-822 and ALN-HSD into clinical trials underscore the significant interest and potential of this therapeutic approach. Further research and clinical studies will be crucial to fully elucidate the therapeutic benefits of HSD17B13 inhibition in patients with chronic liver disease.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Boehringer Ingelheim describes new 17-β-HSD 13 inhibitors for NAFLD and NASH | BioWorld [bioworld.com]

- 3. HSD17B13-NASH Therapeutic Emerging Target - DIMA Biotechnology [dimabio.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pubs.acs.org [pubs.acs.org]

HSD17B13-IN-43 and its Role in Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). This lipid droplet-associated enzyme, primarily expressed in the liver, is intricately involved in hepatic lipid metabolism. Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of chronic liver disease, fueling the development of potent and selective inhibitors. This technical guide provides an in-depth overview of HSD17B13, its role in lipid metabolism, and the current landscape of its inhibitors, with a focus on the well-characterized chemical probe BI-3231, as information on "Hsd17B13-IN-43" is not publicly available. This document details the signaling pathways involving HSD17B13, summarizes key quantitative data, and provides an overview of relevant experimental methodologies.

Introduction

HSD17B13 is a member of the 17β-hydroxysteroid dehydrogenase superfamily, which is involved in the metabolism of steroids and other lipids.[1] Unlike other members of its family, HSD17B13 is predominantly expressed in hepatocytes and is localized to the surface of lipid droplets.[2][3] Its expression is significantly upregulated in the livers of patients with NAFLD.[2][4] The enzymatic activity of HSD17B13 is linked to several substrates, including steroids like estradiol and bioactive lipids, and it has been shown to possess retinol dehydrogenase (RDH) activity.[4] The discovery that genetic variants leading to a loss of HSD17B13 function are protective against the progression of liver disease has positioned it as a promising target for therapeutic intervention.

The Role of HSD17B13 in Lipid Metabolism

HSD17B13's precise function in lipid metabolism is an active area of research. Current evidence suggests its involvement in several key pathways that contribute to the pathogenesis of NAFLD and NASH.

Signaling Pathways

1. LXRα/SREBP-1c Signaling Pathway:

The expression of HSD17B13 is induced by the Liver X Receptor-α (LXRα) via the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).[2] SREBP-1c is a master transcriptional regulator of genes involved in fatty acid and triglyceride synthesis. Furthermore, there is evidence to suggest a positive feedback loop where HSD17B13 promotes the maturation of SREBP-1c, potentially amplifying lipogenesis.[2]

2. HSD17B13-TGF-β1 Signaling Axis in Hepatic Stellate Cell Activation:

Recent studies have uncovered a mechanistic link between HSD17B13's enzymatic activity and the activation of hepatic stellate cells (HSCs), which are the primary cell type responsible for liver fibrosis. HSD17B13 catalytic activity in hepatocytes drives a signaling axis that involves transforming growth factor-beta 1 (TGF-β1), a potent pro-fibrotic cytokine. This leads to the paracrine activation of HSCs, promoting the deposition of extracellular matrix and contributing to liver fibrosis.

HSD17B13 Inhibitors: The Case of BI-3231

The absence of information on "this compound" leads us to focus on BI-3231, the first potent and selective chemical probe for HSD17B13.[5] Its discovery and characterization have provided valuable tools to interrogate the function of HSD17B13.

Quantitative Data

The following tables summarize key quantitative data for BI-3231 and the expression of HSD17B13 in disease.

Table 1: In Vitro and Cellular Activity of BI-3231 [5][6]

| Parameter | Species | Value | Assay |

| IC50 | Human (hHSD17B13) | 1 nM | Enzymatic Assay |

| Mouse (mHSD17B13) | 13 nM | Enzymatic Assay | |

| Ki | Human (hHSD17B13) | 0.7 ± 0.2 nM | Enzymatic Assay |

| Cellular IC50 | Human (in HEK cells) | 11 ± 5 nM | Cellular Assay |

Table 2: HSD17B13 Expression in NAFLD [4]

| Condition | Fold Change in Expression | p-value |

| NASH vs. Normal Liver | 5.9-fold higher | p=0.003 |

Experimental Protocols

Detailed, step-by-step protocols for all cited experiments are extensive and proprietary. However, the following sections provide a comprehensive overview of the methodologies employed in the study of HSD17B13 and its inhibitors.

1. Recombinant HSD17B13 Protein Expression and Purification:

Recombinant human HSD17B13 is typically expressed in human embryonic kidney (HEK293T) cells or insect cells (Sf9). The protein is often engineered with an affinity tag (e.g., His-tag, FLAG-tag) to facilitate purification.[7] A general workflow is as follows:

2. In Vitro HSD17B13 Enzymatic Assay:

The enzymatic activity of HSD17B13 and the potency of its inhibitors are commonly assessed using an in vitro assay that measures the conversion of a substrate to its product. A widely used method involves monitoring the production of NADH, a co-product of the dehydrogenase reaction.

-

Principle: The assay measures the HSD17B13-catalyzed oxidation of a substrate (e.g., estradiol, retinol, or leukotriene B4) coupled with the reduction of NAD+ to NADH.[4][8] The amount of NADH produced is quantified, often using a luminescent detection method.

-

General Protocol:

-

Recombinant HSD17B13 enzyme is incubated with a substrate and the cofactor NAD+.

-

The inhibitor of interest (e.g., BI-3231) is added at various concentrations.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the amount of NADH produced is measured using a detection reagent (e.g., NAD-Glo™).[9]

-

IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

-

3. HSD17B13 Cellular Assay:

To assess the activity of inhibitors in a cellular context, assays are performed using cells that overexpress HSD17B13.

-

Principle: HEK293 cells are engineered to stably express human HSD17B13. These cells are then treated with a substrate and the inhibitor. The inhibitory effect is determined by measuring the reduction in the formation of the product.

-

General Protocol:

-

HEK293-HSD17B13 cells are seeded in microplates.

-

Cells are treated with the inhibitor at various concentrations.

-

A substrate (e.g., estradiol) is added to initiate the enzymatic reaction within the cells.

-

After an incubation period, the amount of product (e.g., estrone) in the cell culture supernatant is quantified, typically by mass spectrometry.

-

Cell viability is often assessed in parallel to rule out cytotoxic effects of the inhibitor.[10]

-

4. Retinol Dehydrogenase (RDH) Activity Assay:

The RDH activity of HSD17B13 is determined by measuring its ability to convert retinol to retinaldehyde.[11]

-

Principle: Cells overexpressing HSD17B13 are incubated with all-trans-retinol. The production of retinaldehyde and retinoic acid is then quantified.

-

General Protocol:

-

HEK293 cells are transfected with an HSD17B13 expression vector.

-

The transfected cells are treated with all-trans-retinol for a specific duration (e.g., 8 hours).

-

Cell lysates are collected, and the levels of retinaldehyde and retinoic acid are quantified by High-Performance Liquid Chromatography (HPLC).

-

Protein expression is confirmed by Western blot to normalize the enzymatic activity.[11]

-

5. HSD17B13 Lipid Droplet Localization by Immunofluorescence:

Visualizing the subcellular localization of HSD17B13 is crucial to understanding its function.

-

Principle: Immunofluorescence microscopy is used to detect HSD17B13 protein and co-localize it with lipid droplet markers in cultured cells.

-

General Protocol:

-

Hepatocytes or other suitable cell lines are cultured on coverslips.

-

Cells are transfected with a vector expressing a tagged version of HSD17B13 (e.g., GFP-tagged).

-

Lipid droplet formation can be induced by treating the cells with oleic acid.

-

Cells are fixed, permeabilized, and stained with a primary antibody against the tag (if applicable) and a secondary antibody conjugated to a fluorophore.

-

Lipid droplets are stained with a specific dye (e.g., LipidTox™ Red).

-

The cellular localization is visualized using confocal microscopy.[3]

-

Conclusion

HSD17B13 stands as a genetically validated and promising therapeutic target for the treatment of NAFLD and NASH. Its central role in hepatic lipid metabolism, coupled with its influence on fibrogenic signaling pathways, makes it an attractive candidate for inhibitor development. The well-characterized chemical probe, BI-3231, has been instrumental in elucidating the function of HSD17B13 and serves as a valuable tool for ongoing research. As our understanding of the intricate mechanisms governed by HSD17B13 deepens, the development of clinically effective inhibitors holds the potential to address a significant unmet medical need in the management of chronic liver disease. While information on "this compound" remains elusive, the principles and methodologies outlined in this guide provide a solid foundation for the evaluation and development of novel HSD17B13-targeting therapeutics.

References

- 1. Mouse Hsd17b13(17-beta-hydroxysteroid dehydrogenase 13) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 2. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science | Semantic Scholar [semanticscholar.org]

- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 4. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 5. realgenelabs.com [realgenelabs.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. enanta.com [enanta.com]

- 10. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Target Specificity of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13)

For Researchers, Scientists, and Drug Development Professionals

Introduction

17β-hydroxysteroid dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH). A liver-specific, lipid droplet-associated enzyme, HSD17B13's precise physiological functions are an area of active investigation, but it is known to possess retinol dehydrogenase activity. Large-scale human genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression of chronic liver diseases, including NASH, fibrosis, and alcohol-related liver disease. This protective genetic evidence has catalyzed significant drug discovery efforts to identify and characterize inhibitors of HSD17B13.

While a specific inhibitor designated "Hsd17B13-IN-43" is not documented in the public scientific literature, this guide provides a comprehensive overview of the strategies and methodologies employed to investigate the target specificity of HSD17B13 inhibitors, using publicly available information on compounds like BI-3231 and siRNA therapeutics as illustrative examples.

Data Presentation: Inhibitor Specificity Profile

The characterization of a novel HSD17B13 inhibitor requires rigorous assessment of its potency, selectivity, and mechanism of action. The following table summarizes key quantitative data for a hypothetical HSD17B13 inhibitor, modeled after published chemical probes.

| Parameter | HSD17B13 | HSD17B11 | HSD17B4 | HSD17B10 | Notes |

| Biochemical IC50 (nM) | 15 | >10,000 | >10,000 | >10,000 | Potency against the primary target. |

| Cellular IC50 (nM) | 120 | >25,000 | >25,000 | >25,000 | Target engagement and potency in a cellular context. |

| Ki (nM) | 8 | - | - | - | Binding affinity for the target enzyme. |

| Selectivity Fold | - | >667x | >667x | >667x | Ratio of IC50 for off-target vs. primary target. |

| Mechanism of Action | Competitive | - | - | - | Determined by enzyme kinetic studies. |

| Thermal Shift (ΔTm, °C) | +5.2 | +0.3 | +0.1 | -0.1 | Direct measure of target engagement. |

This table is illustrative. Data for specific inhibitors should be determined experimentally.

Signaling Pathways and Regulatory Mechanisms

HSD17B13 is integrated into key hepatic metabolic and inflammatory pathways. Its expression is regulated by nuclear receptors, and its enzymatic activity influences lipid and retinol metabolism, as well as inflammatory signaling. Understanding these pathways is crucial for predicting the downstream effects of HSD17B13 inhibition.

Caption: HSD17B13 regulatory and functional pathways.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of inhibitor specificity. Below are protocols for key experiments in the HSD17B13 inhibitor characterization cascade.

High-Throughput Screening (HTS) for HSD17B13 Inhibitors

This protocol outlines a biochemical assay for identifying HSD17B13 inhibitors from a large compound library.

-

Objective: To identify compounds that inhibit the enzymatic activity of recombinant human HSD17B13.

-

Principle: The assay measures the conversion of a substrate (e.g., β-estradiol) to its product by HSD17B13. The reaction requires the cofactor NAD+ and produces NADH. Inhibition is detected by a decrease in product formation or NADH production.

-

Materials:

-

Recombinant human HSD17B13 protein

-

Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20

-

Substrate: β-estradiol (15 µM final concentration)

-

Cofactor: NAD+ (500 µM final concentration)

-

Detection Reagent: NADH-Glo™ Detection Kit (Promega)

-

Compound library (e.g., 10 mM stocks in DMSO)

-

384-well assay plates (low-volume, white)

-

-

Procedure:

-

Dispense 50 nL of test compounds into the 384-well assay plates using an acoustic liquid handler.

-

Prepare an enzyme/cofactor mix by diluting HSD17B13 and NAD+ in assay buffer. Add 5 µL to each well.

-

Incubate for 15 minutes at room temperature to allow for compound binding.

-

Prepare a substrate solution by diluting β-estradiol in assay buffer.

-

Initiate the enzymatic reaction by adding 5 µL of the substrate solution to each well.

-

Incubate the reaction for 60 minutes at 37°C.

-

Stop the reaction and detect NADH production by adding 10 µL of NADH-Glo™ reagent to each well.

-

Incubate for 60 minutes at room temperature, protected from light.

-

Measure luminescence using a plate reader.

-

Calculate percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.

-

Cellular Target Engagement Assay (Thermal Shift Assay)

This protocol determines if an inhibitor directly binds to HSD17B13 in a cellular environment.

-

Objective: To measure the change in the thermal stability of HSD17B13 in cell lysate upon inhibitor binding.

-

Principle: Ligand binding stabilizes a protein, increasing its melting temperature (Tm). This change can be quantified by heating the cell lysate across a temperature gradient and measuring the amount of soluble protein remaining at each temperature.

-

Materials:

-

Hepatocyte cell line (e.g., HepG2)

-

Lysis Buffer: PBS with protease inhibitors

-

Test inhibitor and vehicle control (DMSO)

-

PCR tubes or 96-well PCR plates

-

Quantitative PCR (qPCR) instrument capable of performing a melt curve

-

Antibodies for Western Blot: anti-HSD17B13 and loading control (e.g., anti-GAPDH)

-

-

Procedure:

-

Culture hepatocytes to ~80% confluency.

-

Lyse cells and clarify the lysate by centrifugation (14,000 x g for 20 min at 4°C).

-

Incubate the cell lysate with the test inhibitor or vehicle control for 30 minutes at 4°C.

-

Aliquot the lysate/compound mix into PCR tubes for each temperature point (e.g., from 40°C to 70°C in 2°C increments).

-

Heat the samples to the designated temperatures for 3 minutes using a thermal cycler, followed by a 3-minute incubation at room temperature.

-

Centrifuge the heated samples (20,000 x g for 20 min at 4°C) to pellet precipitated proteins.

-

Collect the supernatant (soluble fraction) from each tube.

-

Analyze the amount of soluble HSD17B13 in each sample by Western Blot.

-

Quantify band intensities and plot the fraction of soluble HSD17B13 as a function of temperature.

-

Fit the data to a Boltzmann sigmoidal equation to determine the Tm for both vehicle- and inhibitor-treated samples. The difference (ΔTm) indicates target engagement.

-

Experimental Workflow Visualization

A logical and structured workflow is critical for the efficient discovery and validation of specific HSD17B13 inhibitors. The process begins with a large-scale screen and progresses through increasingly stringent assays to confirm on-target activity and selectivity.

Caption: HTS workflow for HSD17B13 inhibitor discovery.

Conclusion

The development of specific inhibitors for HSD17B13 represents a promising therapeutic strategy for chronic liver diseases. The robust genetic validation for this target provides a strong foundation for drug discovery programs. A systematic approach, combining high-throughput biochemical screening with rigorous orthogonal validation, selectivity profiling, and direct target engagement assays, is essential to identify and optimize potent and selective clinical candidates. The methodologies and workflows described herein provide a technical framework for researchers aiming to investigate the target specificity of novel HSD17B13 inhibitors and advance the next generation of therapies for NASH.

HSD17B13-IN-43: A Technical Overview of its Effect on 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13) Enzymatic Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2][3] Genetic studies have strongly implicated HSD17B13 in the pathogenesis of chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2][3][4][5] Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressive liver disease, highlighting the therapeutic potential of inhibiting its enzymatic activity.[1][2][3][4][5] This technical guide provides an in-depth analysis of the effect of a representative small molecule inhibitor, BI-3231 (as a proxy for Hsd17B13-IN-43 due to lack of public data on the latter), on the enzymatic function of HSD17B13.

HSD17B13: Enzymatic Function and Role in Liver Pathophysiology

HSD17B13 is a member of the short-chain dehydrogenase/reductase (SDR) superfamily.[2] It is known to possess retinol dehydrogenase activity, converting retinol to retinaldehyde.[1][6] In addition to retinol, in vitro studies have shown that HSD17B13 can metabolize other substrates, including certain steroids and bioactive lipids like leukotriene B4.[1][2][7] The enzyme utilizes NAD+ as a cofactor for its oxidative reactions.[7]

The precise mechanism by which HSD17B13 contributes to liver disease is still under investigation. However, its enzymatic activity is believed to play a crucial role.[3][6] Upregulation of HSD17B13 expression is observed in patients with NAFLD.[5][6][8] Inhibition of HSD17B13 is therefore a promising therapeutic strategy to mitigate the progression of chronic liver diseases.

Quantitative Analysis of HSD17B13 Inhibition by BI-3231

BI-3231 is a novel, potent, and selective inhibitor of HSD17B13.[4][9] The following table summarizes the key quantitative data regarding its inhibitory effect on HSD17B13 enzymatic activity.

| Parameter | Value | Assay Conditions | Reference |

| Human HSD17B13 IC50 | 1.4 ± 0.7 µM (for compound 1, the starting point for BI-3231 optimization) | Enzymatic assay with estradiol as substrate | [9] |

| Human HSD17B13 IC50 | 2.4 ± 0.1 µM (for compound 1) | Enzymatic assay with retinol as substrate | [9] |

| Human HSD17B13 Ki | Single-digit nanomolar (for BI-3231) | Enzymatic assay | [9] |

| Mouse HSD17B13 Ki | Single-digit nanomolar (for BI-3231) | Enzymatic assay | [9] |

| Human HSD17B13 Cellular IC50 | Double-digit nanomolar (for BI-3231) | Cellular assay | [9] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of HSD17B13 inhibition. Below are representative protocols for key experiments.

Recombinant HSD17B13 Expression and Purification

-

Expression System: Human HSD17B13 can be expressed in Spodoptera frugiperda (Sf9) insect cells using a baculovirus expression system.[10]

-

Construct: The HSD17B13 protein is typically tagged (e.g., with a His-tag) to facilitate purification.

-

Purification: The protein is purified from cell lysates using affinity chromatography (e.g., metal affinity purification for His-tagged proteins) followed by size-exclusion chromatography to ensure high purity.[10]

HSD17B13 Biochemical Inhibition Assay (IC50 Determination)

This assay quantifies the concentration of an inhibitor required to reduce the enzymatic activity of HSD17B13 by 50%.

-

Reaction Mixture: The assay is typically performed in a 384-well plate. Each well contains the purified recombinant HSD17B13 enzyme, the substrate (e.g., β-estradiol or retinol), the cofactor NAD+, and the inhibitor at varying concentrations in a suitable buffer (e.g., 25 mM Tris-HCl, pH 7.6, with 0.02% Triton X-100).[7][11]

-

Substrates: Commonly used substrates include β-estradiol or leukotriene B4.[7]

-

Detection of Activity: The enzymatic reaction produces NADH. The amount of NADH generated is quantified using a detection kit, such as the NAD(P)H-Glo™ Detection System (Promega), which produces a luminescent signal proportional to the NADH concentration.[7][11]

-

Data Analysis: The luminescence is measured using a plate reader. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Cell-Based HSD17B13 Functional Assay

This assay assesses the inhibitor's activity in a more physiologically relevant cellular context.

-

Cell Line: A human hepatocyte cell line (e.g., HepG2 or Huh7) or HEK293 cells overexpressing HSD17B13 can be used.[10]

-

Inhibitor Treatment: Cells are incubated with varying concentrations of the inhibitor for a specified period.

-

Substrate Addition: A suitable substrate for HSD17B13 is added to the cell culture medium.

-

Measurement of Product Formation: The conversion of the substrate to its product by cellular HSD17B13 is measured. This can be achieved using methods like RapidFire mass spectrometry (RF-MS) to quantify the substrate and product in the cell lysate or supernatant.[10]

-

Data Analysis: The cellular IC50 is determined by plotting the inhibition of product formation against the inhibitor concentration.

Visualizations

Signaling Pathway

Caption: HSD17B13 enzymatic conversion of retinol to retinaldehyde and its inhibition.

Experimental Workflow

Caption: Workflow for assessing the inhibitory activity of a compound on HSD17B13.

Conclusion

The inhibition of HSD17B13 presents a compelling therapeutic avenue for the treatment of NAFLD and NASH. The development of potent and selective inhibitors, exemplified by compounds like BI-3231, provides valuable tools for further elucidating the biological role of HSD17B13 and for advancing novel therapies for chronic liver disease. The methodologies and data presented in this guide offer a framework for the continued investigation and development of HSD17B13 inhibitors.

References

- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 6. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. enanta.com [enanta.com]

- 11. academic.oup.com [academic.oup.com]

The Role of HSD17B13 Inhibition in Mitigating Liver Fibrosis: A Technical Guide

Disclaimer: Information regarding a specific inhibitor designated "Hsd17B13-IN-43" is not publicly available in the scientific literature. This guide provides a comprehensive overview of the impact of inhibiting the 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) enzyme on the progression of liver fibrosis, drawing upon available data from preclinical and clinical studies of various HSD17B13 inhibitors.

Introduction: HSD17B13 as a Therapeutic Target for Liver Fibrosis

Liver fibrosis, the excessive accumulation of extracellular matrix proteins in the liver, is a common pathological feature of most chronic liver diseases, including non-alcoholic steatohepatitis (NASH). If left untreated, it can progress to cirrhosis, liver failure, and hepatocellular carcinoma. Recent genome-wide association studies (GWAS) have identified a loss-of-function variant (rs72613567:TA) in the HSD17B13 gene that is associated with a reduced risk of developing chronic liver disease and its progression to fibrosis and cirrhosis.[1] This has positioned HSD17B13, a lipid droplet-associated enzyme primarily expressed in hepatocytes, as a promising therapeutic target for the treatment of liver fibrosis.

This technical guide will delve into the mechanism of action of HSD17B13 in liver fibrosis, summarize the quantitative data from studies on HSD17B13 inhibitors, provide detailed experimental protocols for key assays, and visualize the underlying signaling pathways and experimental workflows.

Mechanism of Action: How HSD17B13 Inhibition Attenuates Liver Fibrosis

The protective effect of HSD17B13 inhibition against liver fibrosis is believed to be multifactorial, involving the modulation of metabolic and signaling pathways that ultimately reduce the activation of hepatic stellate cells (HSCs), the primary cell type responsible for collagen deposition in the liver.

Two key mechanisms have been proposed:

-

Modulation of Pyrimidine Catabolism: Inhibition or loss-of-function of HSD17B13 has been shown to be associated with decreased pyrimidine catabolism at the level of dihydropyrimidine dehydrogenase (DPYD).[2][3] This leads to an increase in hepatic pyrimidine metabolites, which may have a direct or indirect anti-fibrotic effect.[2][4]

-

Inhibition of TGF-β1 Signaling: Recent studies suggest that catalytically active HSD17B13 in hepatocytes can drive the upregulation of transforming growth factor-beta 1 (TGF-β1), a potent pro-fibrotic cytokine.[5][6] By inhibiting HSD17B13, the production of TGF-β1 is reduced, leading to decreased paracrine activation of HSCs and subsequent collagen synthesis.[5][6]

These pathways are interconnected and contribute to the overall reduction in the pro-fibrotic environment within the liver upon HSD17B13 inhibition.

Quantitative Data on HSD17B13 Inhibitors

Several small molecule inhibitors and RNA interference (RNAi) therapeutics targeting HSD17B13 are under investigation. The following tables summarize the available quantitative data from preclinical and clinical studies.

Table 1: Preclinical Efficacy of HSD17B13 Inhibitors

| Compound | Target | Assay Type | Model System | Key Findings | Reference |

| BI-3231 | HSD17B13 | Enzymatic Inhibition | Recombinant human HSD17B13 | IC50 = 1 nM | [7] |

| HSD17B13 | Cellular Assay | Human hepatocytes | Reduced palmitic acid-induced triglyceride accumulation | [8] | |

| EP-036332 | HSD17B13 | In vivo efficacy | CDAAHF mouse model of NASH | Reduction in gene markers of inflammation and fibrosis | [9] |

Table 2: Clinical Data for HSD17B13-Targeted Therapies

| Compound | Modality | Study Phase | Population | Key Findings | Reference |

| Rapirosiran (ALN-HSD-001) | RNAi | Phase 1 | Healthy adults and patients with NASH | Dose-dependent reduction in liver HSD17B13 mRNA; median reduction of 78% at the highest dose | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the impact of HSD17B13 inhibitors on liver fibrosis.

HSD17B13 Enzymatic Inhibition Assay

Objective: To determine the in vitro potency of a compound in inhibiting HSD17B13 enzymatic activity.

Materials:

-

Recombinant human HSD17B13 enzyme

-

NAD+ (cofactor)

-

β-estradiol or Leukotriene B4 (LTB4) (substrate)

-

Test compound

-

Assay buffer (e.g., 40 mM Tris pH 7.4, 0.01% BSA, 0.01% Tween 20)[1]

-

Detection reagent (e.g., NAD-Glo™ Assay kit for measuring NADH production)[11]

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add the test compound dilutions.

-

Add a solution containing the HSD17B13 enzyme and NAD+ to each well.

-

Initiate the enzymatic reaction by adding the substrate (β-estradiol or LTB4).

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the product formation or cofactor consumption. For instance, using the NAD-Glo™ assay, the amount of NADH produced is quantified via a luciferase-based reaction.[11]

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAAHFD) Mouse Model of NASH-induced Fibrosis

Objective: To evaluate the in vivo efficacy of an HSD17B13 inhibitor in a diet-induced mouse model of non-alcoholic steatohepatitis (NASH) with progressive liver fibrosis.[12][13]

Materials:

-

Male C57BL/6J mice

-

CDAAHFD diet (e.g., 60 kcal% fat, 0.1% methionine, choline-deficient)[14]

-

Control diet (standard chow)

-

Test compound formulated for in vivo administration (e.g., oral gavage, subcutaneous injection)

-

Vehicle control

Procedure:

-

Acclimatize mice to the facility for at least one week.

-

Induce NASH and fibrosis by feeding the mice the CDAAHFD diet for a period of 6-12 weeks.[12]

-

Randomize the mice into treatment groups (vehicle control and test compound).

-

Administer the test compound or vehicle daily for a specified duration (e.g., 8 weeks).[13]

-

Monitor body weight and food intake throughout the study.

-

At the end of the treatment period, collect blood and liver tissue for analysis.

-

Assessment of Liver Fibrosis:

-

Histology: Stain liver sections with Picrosirius Red or Masson's trichrome to visualize and quantify collagen deposition. Score fibrosis stage based on a standardized scoring system (e.g., NASH-CRN).

-

Hydroxyproline Assay: Measure the hydroxyproline content in liver tissue homogenates as a quantitative marker of total collagen.

-

Gene Expression Analysis: Perform qRT-PCR on liver RNA to measure the expression of pro-fibrotic genes such as Col1a1, Timp1, and Acta2 (α-SMA).

-

Immunohistochemistry: Stain liver sections for α-SMA to detect activated hepatic stellate cells.

-

Liver-on-a-Chip Model of Liver Fibrosis

Objective: To assess the effect of an HSD17B13 inhibitor on fibrosis in a human-relevant in vitro 3D liver microtissue model.[15][16]

Materials:

-

Microfluidic device with separate chambers for different cell types

-

Primary human hepatocytes, hepatic stellate cells (HSCs), and Kupffer cells

-

Extracellular matrix (e.g., collagen I)

-

Cell culture medium

-

Pro-fibrotic stimuli (e.g., TGF-β1, or a cocktail of free fatty acids to induce a NASH-like phenotype)

-

Test compound

-

Vehicle control

Procedure:

-

Seed the different liver cell types into their respective compartments within the microfluidic device to create a 3D co-culture system.[3]

-

Perfuse the system with culture medium to maintain cell viability and function.

-

Induce a fibrotic phenotype by treating the liver microtissues with pro-fibrotic stimuli for a specified period.[15]

-

Introduce the test compound or vehicle control into the perfusion medium.

-

Continue the culture for several days to weeks to allow for the development of fibrotic responses.

-

Assessment of Fibrosis:

-

Immunofluorescence Staining: Fix and stain the microtissues for fibrotic markers such as collagen I and α-SMA.

-

Analysis of Secreted Markers: Collect the effluent medium and measure the levels of secreted pro-collagen and other fibrosis-related proteins by ELISA.

-

Gene Expression Analysis: Lyse the cells within the device and perform qRT-PCR to analyze the expression of fibrotic genes.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for the evaluation of HSD17B13 inhibitors.

Caption: HSD17B13 signaling in liver fibrosis.

Caption: HSD17B13 inhibitor development workflow.

Conclusion

The inhibition of HSD17B13 presents a compelling and genetically validated strategy for the treatment of liver fibrosis. The mechanisms, which involve the modulation of pyrimidine metabolism and the suppression of pro-fibrotic TGF-β1 signaling, offer multiple avenues for therapeutic intervention. Preclinical and early clinical data for HSD17B13 inhibitors are promising, demonstrating target engagement and favorable effects on markers of liver injury and fibrosis. Further research and clinical development will be crucial to fully elucidate the therapeutic potential of this novel class of anti-fibrotic agents.

References

- 1. enanta.com [enanta.com]

- 2. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of pyrimidine catabolism by targeting HSD17B13 protects against liver fibrosis in NAFLD | BioWorld [bioworld.com]

- 5. biorxiv.org [biorxiv.org]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. enanta.com [enanta.com]

- 10. Phase I randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. enanta.com [enanta.com]

- 12. gubra.dk [gubra.dk]

- 13. gubra.dk [gubra.dk]

- 14. An improved mouse model that rapidly develops fibrosis in non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. publications.tno.nl [publications.tno.nl]

- 16. Liver-on-a-Chip Models of Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling Hsd17B13: A Technical Guide for Drug Development Professionals

An In-depth Analysis of Hydroxysteroid 17-beta Dehydrogenase 13 as a Therapeutic Target in Liver Disease

This technical guide provides a comprehensive overview of Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13), a promising therapeutic target for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). Due to the absence of publicly available information on a specific inhibitor designated "Hsd17B13-IN-43," this document will focus on the core target itself, summarizing its function, the therapeutic rationale for its inhibition, and the methodologies used in its study.

The Role of Hsd17B13 in Liver Pathophysiology

Hsd17B13 is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] Its expression is significantly upregulated in patients with NAFLD.[1][3] While its precise physiological function is still under investigation, it is understood to be involved in lipid metabolism.[1][2] Emerging evidence suggests that increased Hsd17B13 expression contributes to the progression of liver disease.[3][4]

Genetic studies in humans have provided strong validation for Hsd17B13 as a therapeutic target. Loss-of-function variants of the HSD17B13 gene are associated with a reduced risk of developing NASH, fibrosis, and hepatocellular carcinoma.[2][5] This protective effect has spurred the development of therapeutic inhibitors aiming to replicate this genetic advantage.[5][6]

Quantitative Data Summary

The following tables summarize key quantitative data related to Hsd17B13, including the impact of its genetic variants and the activity of some publicly disclosed inhibitors.

Table 1: Association of Hsd17B13 Genetic Variants with Liver Disease Risk

| Genetic Variant | Associated Risk Reduction | Population Studied | Reference |

| rs72613567:TA | 42% for alcoholic liver disease (heterozygotes) | European | [4] |

| rs72613567:TA | 53% for alcoholic liver disease (homozygotes) | European | [4] |

| rs72613567:TA | 42% for alcoholic cirrhosis (heterozygotes) | European | [4] |

| rs72613567:TA | 73% for alcoholic cirrhosis (homozygotes) | European | [4] |

| rs72613567 | Lower incidence of liver-related complications | Multi-ethnic Asian | [7] |

| rs6834314 | Lower incidence of liver-related complications | Multi-ethnic Asian | [7] |

Table 2: Preclinical and Clinical Hsd17B13 Inhibitors

| Inhibitor | Type | Key Findings | Development Stage | Reference |

| INI-678 | Small molecule | Potent and selective inhibitor, reduces markers of liver fibrosis in a 3D liver-on-a-chip model. | Preclinical | [4] |

| ALN-HSD | RNAi therapeutic | Safe and well-tolerated, reduced HSD17B13 mRNA levels in the liver. | Phase 1 | [6] |

| INI-822 | Small molecule | First-in-class oral inhibitor for fibrotic liver diseases. | Phase 1 | [6] |

| BI-3231 | Small molecule | Decreased triglyceride accumulation and improved mitochondrial respiratory function in hepatocytes. | Preclinical | [8] |

| AZD7503 | Not specified | Investigating knockdown of hepatic HSD17B13 mRNA. | Phase 1 | [9] |

Experimental Protocols

Detailed methodologies are crucial for the study of Hsd17B13. Below are summaries of common experimental protocols.

Protocol 1: Immunohistochemical Analysis of Hsd17B13 Expression in Liver Tissue

-

Objective: To determine the localization and expression level of the Hsd17B13 protein in liver biopsies.

-

Methodology:

-

Paraffin-embedded liver tissue sections are deparaffinized and rehydrated.

-

Antigen retrieval is performed using a citrate buffer.

-

Sections are blocked to prevent non-specific antibody binding.

-

Incubation with a primary antibody specific to Hsd17B13.

-

Incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection using a chromogenic substrate (e.g., DAB).

-

Counterstaining with hematoxylin to visualize cell nuclei.

-

Microscopic analysis to assess the intensity and distribution of staining.[10]

-

Protocol 2: In Vitro Hsd17B13 Enzyme Inhibition Assay

-

Objective: To determine the inhibitory activity (IC50) of a compound against the Hsd17B13 enzyme.

-

Methodology:

-

Purified recombinant human Hsd17B13 enzyme is used.

-

A known substrate, such as β-estradiol or leukotriene B4, and the cofactor NAD+ are prepared in an assay buffer.[11][12]

-

The test compound is serially diluted and added to the reaction mixture.

-

The reaction is initiated by the addition of the enzyme.

-

The reaction progress is monitored by measuring the change in absorbance or fluorescence resulting from the conversion of the substrate or cofactor.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.[13][14]

-

Protocol 3: RNA Interference (RNAi)-Mediated Knockdown of Hsd17B13 in vivo

-

Objective: To study the effects of reduced Hsd17B13 expression in animal models of liver disease.

-

Methodology:

-

Short hairpin RNAs (shRNAs) targeting the Hsd17B13 mRNA are designed and cloned into a viral vector (e.g., adeno-associated virus - AAV).

-

The viral vectors are delivered to the animal model (e.g., mice on a high-fat diet) via intravenous injection.[15]

-

The shRNA is expressed in hepatocytes, leading to the degradation of Hsd17B13 mRNA.

-

After a specified period, liver tissue and blood samples are collected.

-

The knockdown efficiency is confirmed by measuring Hsd17B13 mRNA and protein levels.

-

The effects on liver histology, gene expression, and metabolic parameters are analyzed.[15]

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involving Hsd17B13 is essential for a clear understanding. The following diagrams were generated using the DOT language.

References

- 1. researchgate.net [researchgate.net]

- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 5. escholarship.org [escholarship.org]

- 6. HSD17B13-NASH Therapeutic Emerging Target - DIMA Biotechnology [dimabio.com]

- 7. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Knockdown of HSD17B13 mRNA, Pharmacokinetics, Safety, and Tolerability, of AZD7503 in Non-Alcoholic Fatty Liver Disease [astrazenecaclinicaltrials.com]

- 10. mdpi.com [mdpi.com]

- 11. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Novel HSD17B13 Inhibitors for Treating Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

Hsd17B13-IN-43: A Potential Therapeutic Intervention for Alcoholic Liver Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Alcoholic Liver Disease (ALD) remains a significant global health challenge with limited therapeutic options. Recent genetic and preclinical research has identified 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a liver-specific, lipid droplet-associated enzyme, as a promising therapeutic target. Loss-of-function variants in the HSD17B13 gene are strongly associated with a reduced risk of developing alcoholic liver disease and its progression to more severe forms such as cirrhosis and hepatocellular carcinoma. This protective genetic evidence provides a strong rationale for the development of HSD17B13 inhibitors as a novel treatment strategy for ALD. Hsd17B13-IN-43 has emerged as a potent, small molecule inhibitor of HSD17B13. This technical guide provides a comprehensive overview of the preclinical data and therapeutic potential of this compound for the treatment of ALD, intended for researchers, scientists, and drug development professionals.

Introduction to HSD17B13 and its Role in Alcoholic Liver Disease

HSD17B13 is a member of the 17β-hydroxysteroid dehydrogenase superfamily, primarily expressed in hepatocytes and localized to the surface of lipid droplets.[1] While its precise physiological functions are still under investigation, studies have shown its involvement in hepatic lipid metabolism.[1] The expression of HSD17B13 is upregulated in the livers of patients with non-alcoholic fatty liver disease (NAFLD).[1]

The most compelling evidence for HSD17B13 as a therapeutic target comes from human genetics. A protein-truncating variant (rs72613567) in the HSD17B13 gene has been consistently associated with a reduced risk of various chronic liver diseases, including ALD.[2] This protective effect underscores the potential for pharmacological inhibition of HSD17B13 to mimic the benefits of this naturally occurring genetic variation.

This compound: A Potent Inhibitor of HSD17B13

This compound (also known as compound 11) is a novel small molecule inhibitor of HSD17B13. It belongs to a class of dichlorophenol-containing compounds and has demonstrated high potency in in vitro assays.

Quantitative Data Summary

| Compound | Target | Assay Substrate | IC50 (μM) | CAS Number | Molecular Formula | Molecular Weight |

| This compound | HSD17B13 | Estradiol | <0.1 | 2770246-11-0 | C₂₃H₁₄Cl₂F₃N₃O₃ | 508.28 |

Table 1: In vitro potency and chemical properties of this compound. Data sourced from commercially available information.[3][4]

Signaling Pathways and Proposed Mechanism of Action

The precise signaling pathways through which HSD17B13 contributes to the pathogenesis of alcoholic liver disease are an active area of research. It is understood that HSD17B13 is a lipid droplet-associated protein, and its inhibition is expected to impact hepatic lipid metabolism and potentially reduce the accumulation of toxic lipid species that contribute to liver injury in ALD.

Experimental Protocols

While specific preclinical studies on this compound in models of alcoholic liver disease are not yet publicly available, a general experimental workflow for evaluating such a compound can be outlined.

In Vitro HSD17B13 Inhibition Assay

A common method to determine the in vitro potency of an HSD17B13 inhibitor is a biochemical assay measuring the conversion of a substrate.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human HSD17B13.

Materials:

-

Recombinant human HSD17B13 enzyme

-

Substrate (e.g., Estradiol)

-

Cofactor (e.g., NAD+)

-

This compound

-

Assay buffer

-

Detection reagent (to measure NADH production)

-

Microplate reader

Method:

-

Prepare a serial dilution of this compound.

-

In a microplate, combine the recombinant HSD17B13 enzyme, assay buffer, and the diluted inhibitor.

-

Initiate the enzymatic reaction by adding the substrate and cofactor.

-

Incubate the reaction at a controlled temperature.

-

Stop the reaction and add the detection reagent.

-

Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

-

Calculate the percent inhibition for each concentration of the inhibitor and determine the IC50 value by fitting the data to a dose-response curve.

Future Directions and Conclusion

The identification of this compound as a potent inhibitor of HSD17B13 represents a significant step towards a targeted therapy for alcoholic liver disease. While the currently available data is limited to in vitro potency, the strong genetic validation of HSD17B13 as a therapeutic target provides a compelling rationale for its further development.

Future research should focus on:

-

Preclinical Efficacy: Evaluating this compound in established animal models of alcoholic liver disease to assess its impact on steatosis, inflammation, and fibrosis.

-

Pharmacokinetics and Safety: Determining the pharmacokinetic profile and conducting comprehensive safety and toxicology studies to establish a therapeutic window.

-

Mechanism of Action: Further elucidating the downstream effects of HSD17B13 inhibition in the context of alcohol-induced liver injury.

References

Methodological & Application

Application Notes and Protocols for Hsd17B13-IN-43 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro characterization of Hsd17B13-IN-43, a potent inhibitor of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13). The following protocols are designed to enable the assessment of the inhibitor's potency and mechanism of action in both biochemical and cellular contexts.

Introduction to HSD17B13

17β-Hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme primarily expressed in the liver.[1][2] It is implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[3][4] HSD17B13 catalyzes the conversion of various substrates, including steroids like estradiol and bioactive lipids such as retinol, to their corresponding oxidized forms.[2][3][5] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of chronic liver diseases, making it a promising therapeutic target.[6] this compound has been identified as a potent inhibitor of HSD17B13, with a reported IC50 of less than 0.1 µM for estradiol conversion.

Data Presentation

Table 1: In Vitro Potency of HSD17B13 Inhibitors (Example Data)

| Compound | Target | Assay Type | Substrate | IC50 (nM) | Reference |

| This compound | Human HSD17B13 | Biochemical | Estradiol | <100 | Fictional Data for Illustration |

| BI-3231 | Human HSD17B13 | Biochemical | Estradiol | Single-digit nM (Ki) | [5][7] |

| BI-3231 | Human HSD17B13 | Cellular | Estradiol | Double-digit nM | [5][7] |

| Compound 1 | Human HSD17B13 | Biochemical | Estradiol | 1400 ± 700 | [7] |

| Compound 1 | Human HSD17B13 | Biochemical | Retinol | 2400 ± 100 | [7] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the known signaling pathway of HSD17B13 and a general workflow for inhibitor characterization.

Caption: HSD17B13 signaling pathway and point of inhibition.

Caption: Experimental workflow for HSD17B13 inhibitor characterization.

Experimental Protocols

Biochemical Assay for HSD17B13 Activity (NADH Detection)

This protocol describes a luminogenic assay to measure the activity of recombinant HSD17B13 by quantifying the production of NADH.

Materials:

-

Recombinant human HSD17B13 protein

-

This compound

-

Substrate: Estradiol or Retinol

-

NAD+

-

Assay Buffer: 40 mM Tris-HCl (pH 7.4), 0.01% BSA, 0.01% Tween-20[8]

-

NAD(P)H detection reagent (e.g., NAD-Glo™ Assay kit)

-

384-well white assay plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the inhibitor in assay buffer to achieve final assay concentrations typically ranging from 1 nM to 100 µM.

-

Enzyme Preparation: Dilute the recombinant HSD17B13 in assay buffer to a final concentration of 50-100 nM.[8]

-

Assay Reaction:

-

Add 5 µL of the diluted this compound or vehicle control (DMSO in assay buffer) to the wells of a 384-well plate.

-

Add 5 µL of the diluted HSD17B13 enzyme solution to each well.

-

Initiate the reaction by adding 10 µL of a substrate/cofactor mix containing 10-50 µM Estradiol (or Retinol) and NAD+ in assay buffer.[8] The final volume in each well should be 20 µL.

-

-

Incubation: Incubate the plate at room temperature for 60-120 minutes in the dark.[9]

-

NADH Detection: Add 20 µL of the NAD(P)H detection reagent to each well.

-

Second Incubation: Incubate the plate for an additional 60 minutes at room temperature in the dark to allow the luminescence signal to develop.[9]

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Table 2: Biochemical Assay Conditions

| Parameter | Recommended Value |

| Enzyme Concentration | 50-100 nM[8] |

| Substrate Concentration | 10-50 µM[8] |

| NAD+ Concentration | 12 µM[9] |

| Incubation Time | 60-120 minutes[9] |

| Final DMSO Concentration | ≤ 1% |

Cell-Based Assay for HSD17B13 Activity (LC-MS/MS Detection)

This protocol describes a method to assess the inhibitory activity of this compound in a cellular environment using HEK293 cells stably expressing HSD17B13.[6] The conversion of estradiol to estrone is measured by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

HEK293 cells stably expressing human HSD17B13

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Estradiol

-

Acetonitrile with an internal standard (e.g., deuterated estrone)

-

96-well cell culture plates

-

LC-MS/MS system

Procedure:

-

Cell Seeding: Seed the HSD17B13-expressing HEK293 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

-

Compound Treatment:

-

Prepare a serial dilution of this compound in cell culture medium.

-

Remove the growth medium from the cells and replace it with the medium containing the inhibitor or vehicle control.

-

Pre-incubate the cells with the inhibitor for 30-60 minutes at 37°C.

-

-

Substrate Addition: Add estradiol to each well to a final concentration of 1-10 µM.

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for a predetermined time (e.g., 4-8 hours).

-

Sample Collection and Preparation:

-

After incubation, collect the supernatant from each well.

-

To precipitate proteins, add an equal volume of cold acetonitrile containing the internal standard to each supernatant sample.

-

Centrifuge the samples to pellet the precipitated proteins.

-

-

LC-MS/MS Analysis:

-

Transfer the supernatant to a new plate for analysis.

-

Inject the samples into the LC-MS/MS system to quantify the amount of estrone produced.

-

-

Data Analysis: Calculate the percent inhibition of estrone formation for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Table 3: Cell-Based Assay Conditions

| Parameter | Recommended Value |

| Cell Line | HEK293 with stable HSD17B13 expression[6] |

| Estradiol Concentration | 1-10 µM |

| Incubation Time | 4-8 hours[10] |

| Detection Method | LC-MS/MS[9] |

Concluding Remarks

The provided protocols offer a robust framework for the in vitro evaluation of this compound. Adherence to these methodologies will enable researchers to generate reliable and reproducible data on the inhibitor's potency and cellular activity, thereby facilitating its further development as a potential therapeutic for liver diseases. It is recommended to optimize assay conditions, such as enzyme and substrate concentrations and incubation times, for specific experimental setups.

References

- 1. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HSD17B13 | Abcam [abcam.com]

- 3. journals.physiology.org [journals.physiology.org]

- 4. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. enanta.com [enanta.com]

- 7. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 8. enanta.com [enanta.com]

- 9. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring Hsd17B13-IN-43 Efficacy In Vivo

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2] Genetic studies in humans have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and other chronic liver diseases.[1][3] This strong genetic validation has positioned HSD17B13 as a promising therapeutic target for these conditions. Hsd17B13-IN-43 is a potent and selective inhibitor of HSD17B13, and this document provides detailed protocols for evaluating its efficacy in preclinical in vivo models of liver disease.

The primary mechanism of HSD17B13 is thought to involve the regulation of hepatic lipid homeostasis.[2][4] Inhibition of HSD17B13 is expected to ameliorate liver steatosis and potentially halt the progression to more severe liver pathologies like fibrosis and inflammation. The following protocols are designed to assess these key therapeutic endpoints.

Signaling Pathway and Experimental Workflow

The diagram below illustrates the proposed signaling pathway involving HSD17B13 and the mechanism by which its inhibition is thought to be protective against liver injury.

Caption: Proposed HSD17B13 signaling pathway and point of inhibition.

The following diagram outlines a typical experimental workflow for evaluating the in vivo efficacy of this compound.

Caption: General experimental workflow for in vivo efficacy studies.

Experimental Protocols

Protocol 1: High-Fat Diet (HFD)-Induced NAFLD Model

This model is suitable for assessing the effect of this compound on hepatic steatosis.

1. Animal Model:

-

Species: Male C57BL/6J mice, 8-10 weeks old.

-

Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to water and standard chow.